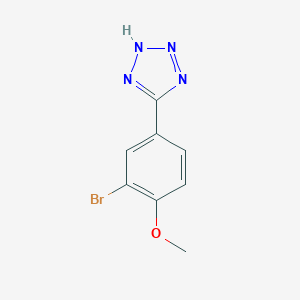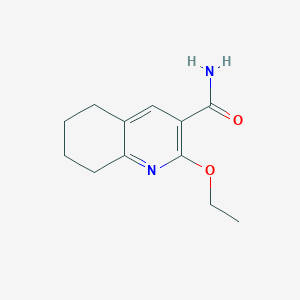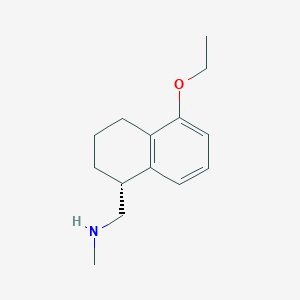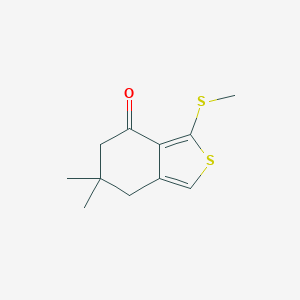![molecular formula C7H8F2O B070341 7,7-Difluorobicyclo[3.2.0]heptan-2-one CAS No. 161941-22-6](/img/structure/B70341.png)
7,7-Difluorobicyclo[3.2.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Difluorobicyclo[3.2.0]heptan-2-one, also known as DFHBI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a fluorogenic substrate for the detection of RNA aptamers and riboswitches, which are important tools for the study of gene expression and regulation.
Mecanismo De Acción
The mechanism of action of 7,7-Difluorobicyclo[3.2.0]heptan-2-one involves the binding of the molecule to RNA aptamers and riboswitches, resulting in a conformational change that activates its fluorescence. The fluorophore in 7,7-Difluorobicyclo[3.2.0]heptan-2-one is quenched in its unbound state, but upon binding to RNA, it undergoes a structural change that allows fluorescence to occur. This mechanism allows for the specific detection of RNA molecules in live cells, providing a powerful tool for the study of gene expression and regulation.
Efectos Bioquímicos Y Fisiológicos
7,7-Difluorobicyclo[3.2.0]heptan-2-one is a relatively non-toxic molecule that does not have any known biochemical or physiological effects. It is specifically designed to bind to RNA molecules and does not interact with other cellular components. This makes it an ideal tool for the study of RNA-based processes in live cells, as it does not interfere with normal cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 7,7-Difluorobicyclo[3.2.0]heptan-2-one in scientific research has several advantages, including its specificity for RNA molecules, its ability to detect RNA in live cells, and its non-toxic nature. However, there are also some limitations to its use. 7,7-Difluorobicyclo[3.2.0]heptan-2-one can be difficult to synthesize and purify, which can limit its availability and increase its cost. In addition, the fluorescence signal from 7,7-Difluorobicyclo[3.2.0]heptan-2-one can be affected by cellular autofluorescence, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 7,7-Difluorobicyclo[3.2.0]heptan-2-one and its applications. One area of interest is the development of new RNA aptamers and riboswitches that can be detected by 7,7-Difluorobicyclo[3.2.0]heptan-2-one, expanding the range of RNA-based processes that can be studied. Another area of interest is the development of new fluorophores that can be used in conjunction with 7,7-Difluorobicyclo[3.2.0]heptan-2-one to improve its sensitivity and specificity. Finally, there is a need for further studies to optimize the use of 7,7-Difluorobicyclo[3.2.0]heptan-2-one in live cells, including the development of new imaging techniques and the identification of strategies to reduce cellular autofluorescence.
Métodos De Síntesis
The synthesis of 7,7-Difluorobicyclo[3.2.0]heptan-2-one involves the reaction of cyclopropane with hydrogen fluoride in the presence of a catalyst to produce 7,7-difluorobicyclo[3.2.0]hept-2-ene. This compound is then converted to 7,7-Difluorobicyclo[3.2.0]heptan-2-one by reaction with an aldehyde or ketone in the presence of a reducing agent. The synthesis of 7,7-Difluorobicyclo[3.2.0]heptan-2-one is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
7,7-Difluorobicyclo[3.2.0]heptan-2-one has been widely used in scientific research as a fluorogenic substrate for the detection of RNA aptamers and riboswitches. These molecules are important tools for the study of gene expression and regulation, as they can bind to specific RNA sequences and modulate their activity. 7,7-Difluorobicyclo[3.2.0]heptan-2-one can be used to detect the binding of RNA aptamers and riboswitches by fluorescence microscopy or flow cytometry, allowing researchers to study their behavior in live cells.
Propiedades
Número CAS |
161941-22-6 |
|---|---|
Nombre del producto |
7,7-Difluorobicyclo[3.2.0]heptan-2-one |
Fórmula molecular |
C7H8F2O |
Peso molecular |
146.13 g/mol |
Nombre IUPAC |
7,7-difluorobicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C7H8F2O/c8-7(9)3-4-1-2-5(10)6(4)7/h4,6H,1-3H2 |
Clave InChI |
FJTZIGNYUXTTJL-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2C1CC2(F)F |
SMILES canónico |
C1CC(=O)C2C1CC2(F)F |
Sinónimos |
Bicyclo[3.2.0]heptan-2-one, 7,7-difluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



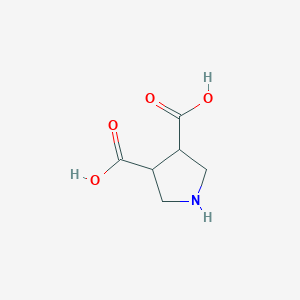
![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)
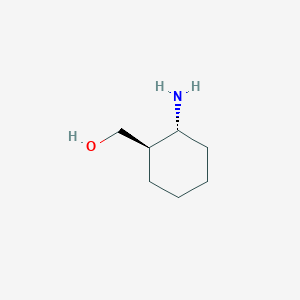

![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)
![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)
![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)
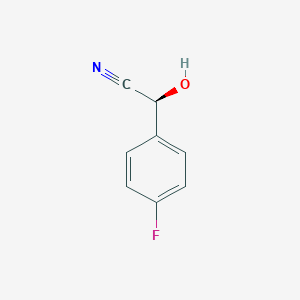
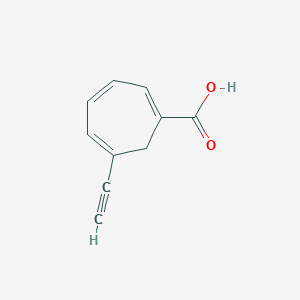
![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)
